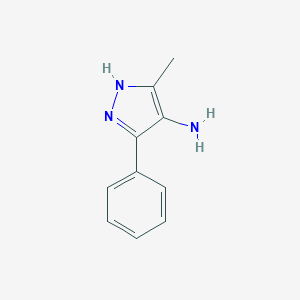

![molecular formula C14H9FO2 B175712 3-Fluorodibenz[b,e]oxepin-11(6H)-one CAS No. 114312-48-0](/img/structure/B175712.png)

3-Fluorodibenz[b,e]oxepin-11(6H)-one

説明

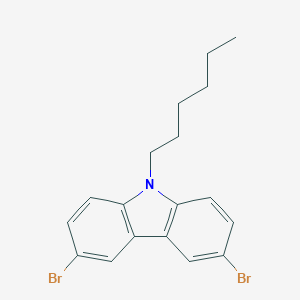

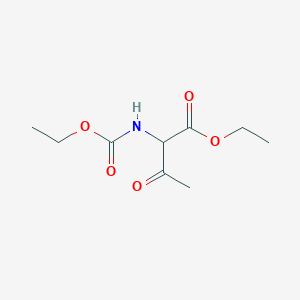

3-Fluorodibenz[b,e]oxepin-11(6H)-one is a complex organic compound. It is related to the dibenzoxepin class of compounds . The molecular formula of this compound is C19H21NO2 .

Molecular Structure Analysis

The molecular structure of 3-Fluorodibenz[b,e]oxepin-11(6H)-one consists of a seven-membered ring with three double bonds . The parent compound exists as an equilibrium mixture with benzene oxide . The equilibrium is affected by the ring substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluorodibenz[b,e]oxepin-11(6H)-one include a molecular weight of 295.375 Da . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . The predicted LogP value is 2.44 . The compound is expected to have a boiling point of 586.23°C and a melting point of 252.88°C .科学的研究の応用

Analytical Methods in Chemistry

Research in analytical chemistry, particularly concerning the antioxidant activity of various compounds, underscores the importance of understanding the chemical behavior and reactivity of complex molecules. Techniques such as spectrophotometry and electrochemical methods are critical for analyzing antioxidants and their capacity, which could be relevant for studying "3-Fluorodibenz[b,e]oxepin-11(6H)-one" if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Environmental Toxicology

The study of oxy-PAHs, which includes compounds with structures related to "3-Fluorodibenz[b,e]oxepin-11(6H)-one," highlights concerns regarding the genotoxic and mutagenic risks of polycyclic aromatic compounds. This area of research is critical for assessing the environmental and health impacts of such chemicals, suggesting potential research directions for the environmental behavior and toxicology of "3-Fluorodibenz[b,e]oxepin-11(6H)-one" (Clergé et al., 2019).

Pharmacological Importance

The synthesis and characterization of compounds with specific structural motifs, such as "6H-Benzo[c]chromen-6-ones," offer insights into the pharmacological significance of structurally related compounds. These studies inform the synthetic strategies and medicinal chemistry applications of compounds like "3-Fluorodibenz[b,e]oxepin-11(6H)-one," potentially guiding research into its synthesis and therapeutic potential (Mazimba, 2016).

特性

IUPAC Name |

3-fluoro-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAIXEGWNRZEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454325 | |

| Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorodibenz[b,e]oxepin-11(6H)-one | |

CAS RN |

114312-48-0 | |

| Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

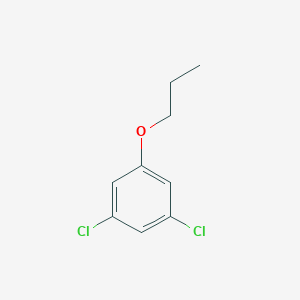

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)

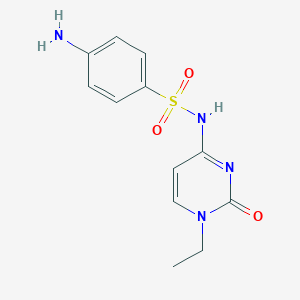

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

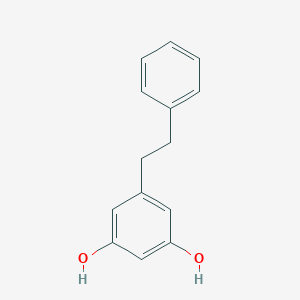

![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)